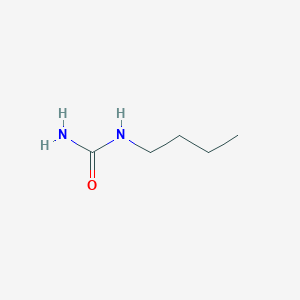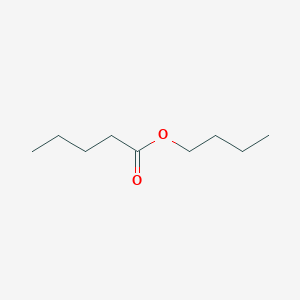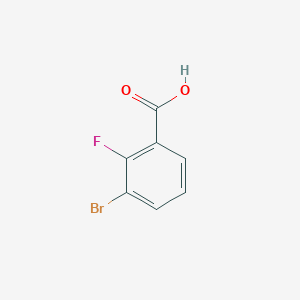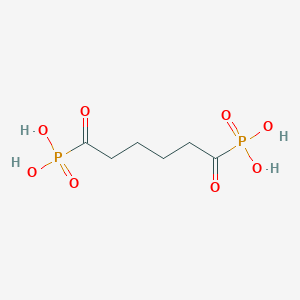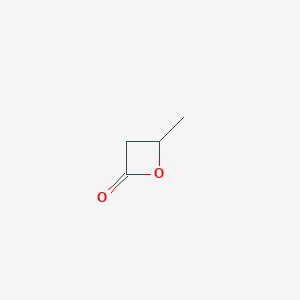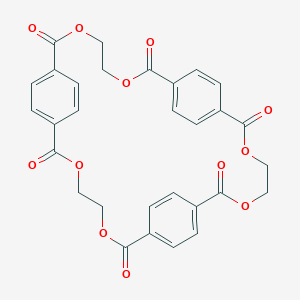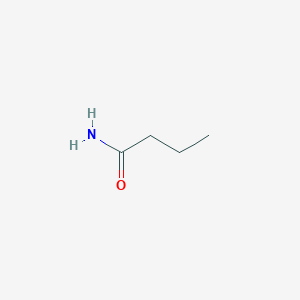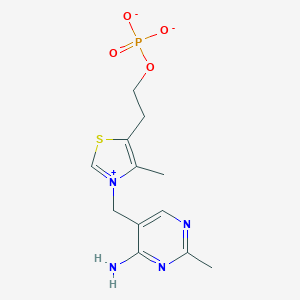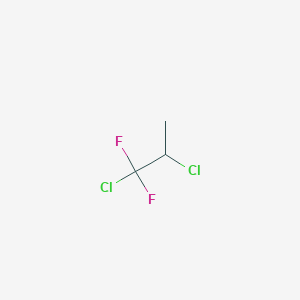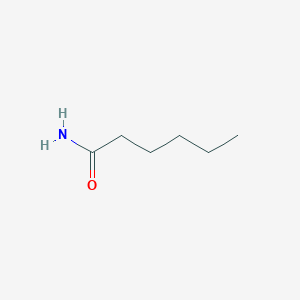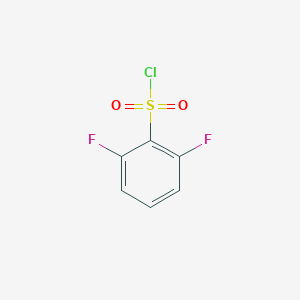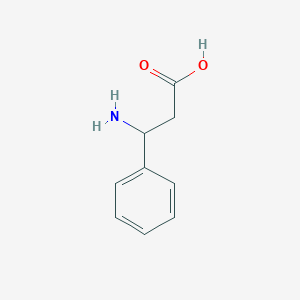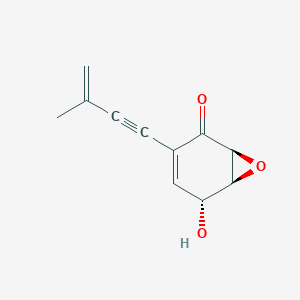
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one, also known as HOBt, is a bicyclic organic compound that has been extensively studied for its potential applications in scientific research. HOBt is a versatile reagent that has been used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation.
Mechanism Of Action
The mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis involves the activation of carboxylic acids to form reactive intermediates that can react with amino acids to form peptide bonds. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one forms an active ester intermediate that can react with the amino group of the incoming amino acid to form a peptide bond. The use of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in peptide synthesis results in higher yields and fewer side products.
Biochemical And Physiological Effects
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.
Advantages And Limitations For Lab Experiments
The main advantage of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in lab experiments is its versatility. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be used in a variety of chemical reactions, including peptide synthesis, esterification, and amidation. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also easy to handle and store. However, one limitation of using (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is that it can be expensive. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the study of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one. One area of research is the development of new methods for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one that are more efficient and cost-effective. Another area of research is the development of new applications for (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has already been used in peptide synthesis, esterification, and amidation, but there may be other applications for this versatile reagent that have not yet been explored. Finally, there is a need for further research into the mechanism of action of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one in chemical reactions. A better understanding of the mechanism of action could lead to the development of more efficient and selective chemical reactions.
Synthesis Methods
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydrofuran with acetylene, the reaction of furan with propargylic alcohol, and the reaction of furan with 2-methyl-3-butyn-2-ol. However, the most common method for synthesizing (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is the reaction of furan with 3-methyl-3-butyn-1-ol in the presence of a palladium catalyst.
Scientific Research Applications
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has been extensively studied for its potential applications in scientific research. One of the most common applications of (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is in peptide synthesis. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one is used as a coupling reagent in solid-phase peptide synthesis to facilitate the formation of peptide bonds between amino acids. (1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one has also been used in the synthesis of esters and amides.
properties
CAS RN |
125555-67-1 |
|---|---|
Product Name |
(1S,2R,6S)-2-Hydroxy-4-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo(4.1.0)hept-3-en-5-one |
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1S,5R,6S)-5-hydroxy-3-(3-methylbut-3-en-1-ynyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H10O3/c1-6(2)3-4-7-5-8(12)10-11(14-10)9(7)13/h5,8,10-12H,1H2,2H3/t8-,10+,11-/m1/s1 |
InChI Key |
PQAVKHOYIGJVBH-DVVUODLYSA-N |
Isomeric SMILES |
CC(=C)C#CC1=C[C@H]([C@H]2[C@@H](C1=O)O2)O |
SMILES |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
Canonical SMILES |
CC(=C)C#CC1=CC(C2C(C1=O)O2)O |
Other CAS RN |
125555-67-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



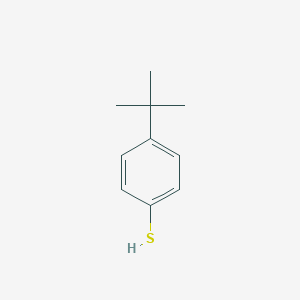
![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)
